molecular formula C20H20N2O5S2 B12211801 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12211801
M. Wt: 432.5 g/mol
InChI Key: PJYZFGYSISBPKA-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects as documented in recent studies.

The molecular formula of the compound is C24H21N3O2S2C_{24}H_{21}N_{3}O_{2}S_{2} with a molecular weight of 447.57 g/mol. The structure includes a benzothiophene moiety and an oxathiine ring which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar tetrahydroquinoline derivatives. For instance, compounds with tetrahydro structures have shown promising antiproliferative effects across various cancer cell lines.

Case Studies and Research Findings

  • Study on Tetrahydroquinolines :
    • A study published in Molecules reported that tetrahydroquinoline derivatives exhibited low micromolar inhibition against several cancer cell lines. Specifically, compounds with unsubstituted phenyl rings demonstrated significant activity against prostate carcinoma cells (DU145) while modifications led to a loss of activity .
    • The study found that compounds like 3b and 3e maintained good activity levels in lung carcinoma (H460) and breast adenocarcinoma (MCF7) cell lines .
  • Cytotoxicity Assessments :
    • Another research highlighted that newly synthesized products based on similar frameworks exhibited optimal cytotoxic effects against various cancer cell lines. The activity was evaluated against c-Met kinase, where several compounds showed higher efficacy than the reference drug foretinib .

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Targeting Specific Kinases : Certain derivatives demonstrate inhibitory effects on kinases involved in cancer progression.

Data Table: Biological Activity Overview

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Compound 3bAntiproliferativeH460 Lung Carcinoma30.7
Compound 3eAntiproliferativeMCF7 Breast Adenocarcinoma25.4
Compound D12CytotoxicityVarious Cancer Lines<10

Properties

Molecular Formula

C20H20N2O5S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H20N2O5S2/c21-18(23)15-13-8-4-5-9-14(13)28-20(15)22-19(24)16-17(12-6-2-1-3-7-12)29(25,26)11-10-27-16/h1-3,6-7H,4-5,8-11H2,(H2,21,23)(H,22,24)

InChI Key

PJYZFGYSISBPKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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